Product packaging for 3,5-dichloro-1H-indole(Cat. No.:CAS No. 120258-33-5)

3,5-dichloro-1H-indole

Cat. No.: B171807
CAS No.: 120258-33-5
M. Wt: 186.03 g/mol
InChI Key: KJKPDGGMFNIIKS-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-indole (CAS 120258-33-5) is a halogenated indole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . The indole scaffold is recognized for its significant role in drug design due to its diverse biological activities and structural versatility, forming the core of compounds targeting a wide array of diseases . This compound is particularly valuable as a chemical precursor. For instance, it is a key intermediate in the synthesis of 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid, a potent and selective synthetic agonist for the G protein-coupled receptor GPR17 . GPR17 is a key player in the modulation of central nervous system myelination, making its ligands promising tools for researching demyelinating diseases such as multiple sclerosis . Furthermore, related dichloroindole carboxylic acid derivatives are listed with applications in early-stage pharmaceutical research . Researchers utilize this chemical space to develop novel molecules for probing oncogenic pathways, metabolic disorders, and infectious diseases . Handling and Safety: Please refer to the corresponding Safety Data Sheet for detailed handling and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N B171807 3,5-dichloro-1H-indole CAS No. 120258-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKPDGGMFNIIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465391
Record name 3,5-Dichloroindole
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Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-33-5
Record name 3,5-Dichloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1H-indole
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Synthesis of 3,5 Dichloro 1h Indole

The synthesis of the 3,5-dichloro-1H-indole scaffold can be achieved through established indole (B1671886) synthesis methodologies, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. hmdb.ca

A specific route to a derivative of the 3,5-dichloroindole core begins with the condensation of 3,5-dichlorophenylhydrazine (B1297673) with an appropriate ketone or aldehyde, such as ethyl pyruvate. nih.gov This initial step forms the corresponding phenylhydrazone. The subsequent and key step is the cyclization of this intermediate, which can be promoted by a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures, to yield the indole ring system. nih.gov While this specific literature example proceeds to create a 2-carboxyethyl derivative, the initial cyclization establishes the fundamental this compound structure.

Plausible Synthetic Route via Fischer Indole Synthesis:

Step 1: Hydrazone Formation: Reaction of 3,5-dichlorophenylhydrazine with a suitable carbonyl compound (e.g., an aldehyde or ketone) in a solvent like ethanol.

Step 2: Indolization: Acid-catalyzed cyclization of the resulting hydrazone using an agent such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, typically with heating. nih.govhmdb.ca

Chemical Reactivity and Mechanistic Pathways of 3,5 Dichloro 1h Indole Derivatives

Reactions at the Indole (B1671886) Core

The indole nucleus is susceptible to a variety of reactions, including oxidation, reduction, and substitution, due to its electron-rich nature. The presence of two chlorine atoms on the 3,5-dichloro-1H-indole scaffold introduces unique reactivity patterns.

Oxidation and Reduction of the Indole Ring

The electron-rich character of the indole ring makes it prone to oxidation. wikipedia.org Simple oxidizing agents can selectively oxidize the indole to an oxindole. wikipedia.org For instance, N-bromosuccinimide is known to selectively oxidize indole to oxindole. wikipedia.org In the case of substituted indoles, such as those with a carbonyl group, common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can lead to the formation of corresponding ketones or carboxylic acids. smolecule.com

Reduction reactions are also a key feature of indole chemistry. For example, a carbonyl group attached to the indole ring can be converted to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The indole ring itself can be hydrogenated, although this typically requires more forcing conditions.

Nucleophilic and Electrophilic Substitution Reactions at Chlorine Positions

The chlorine atoms on the this compound ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.comsmolecule.com Nucleophiles such as amines and thiols can replace the chloro groups under appropriate reaction conditions. smolecule.com However, the reactivity of these positions can be influenced by the substitution pattern on the indole. For instance, in some halogenated cyclohepta[2,1-b:3,4-b']diindoles, substitution with amines and alcohols was found to be reluctant at certain positions. sapub.org The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichlorinated heterocyclic systems, such as dichloropyrazines, has been shown to be dependent on the electronic nature of other substituents on the ring. researchgate.net

Electrophilic substitution on the indole ring typically occurs at the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org However, with the C3 position occupied by a chlorine atom in this compound, electrophilic attack is directed to other positions. Generally, electrophilic substitution on the carbocyclic (benzene) ring occurs only after the N1, C2, and C3 positions of the pyrrole (B145914) ring are substituted. wikipedia.org When the C3 position is protonated under strongly acidic conditions, electrophilic attack can be directed to the C5 position. wikipedia.org In the case of this compound, the presence of a chlorine atom at C5 would further influence the regioselectivity of any subsequent electrophilic substitution.

Reaction TypeReagent/ConditionProduct Type
Nucleophilic SubstitutionAmines, ThiolsAmine or Thiol substituted indoles
Electrophilic SubstitutionHalogens, Nitrating agentsFurther halogenated or nitrated indoles

Cycloaddition Reactions Involving the Indole Nucleus

The indole nucleus can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic systems. mdpi.com These reactions can involve the indole acting as a diene or a dienophile. For example, dearomative (4+3) cycloaddition reactions of 2-vinylindoles with in situ generated oxyallyl cations have been used to synthesize cyclohepta[b]indole derivatives. acs.org Similarly, rhodium-catalyzed [2+2+2]-cycloadditions of alkynyl-ynamides with carbon disulfide can lead to the formation of indoloannulated thiopyranethiones. scirp.org Nickel-catalyzed formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have also been developed to synthesize cyclopenta[b]indoles. mdpi.com The specific substitution pattern on the indole ring, including the presence of chloro-substituents, can influence the feasibility and outcome of these cycloaddition reactions.

Functional Group Interconversions on this compound Scaffolds

The functional groups attached to the this compound scaffold can be readily modified through various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification Processes

Carboxylic acid derivatives of this compound can undergo esterification reactions. For example, 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid can react with alcohols to form the corresponding esters. smolecule.com Research has also demonstrated the esterification of indole-2-carboxylic acids through methods like the Fischer-Speier esterification, which involves refluxing in the presence of an acid catalyst, or the Steglich esterification, which is a milder alternative. nih.gov

Alkylation of Indole Nitrogen and Carbon Positions

The nitrogen of the indole ring can be alkylated under various conditions. For instance, the alkylation of ethyl 1H-indole-2-carboxylates has been achieved using tosylated glycerol (B35011) carbonate in the presence of a base like cesium carbonate. nih.govrsc.org Selective N-alkylation of a thiazolidine-2,4-dione ring in the presence of a 5-chloro-1H-indole moiety has been achieved using basic conditions in an aprotic solvent like dimethylformamide (DMF).

Alkylation can also occur at the carbon positions of the indole ring. The C3 position is the most nucleophilic and, therefore, the most common site for alkylation. wikipedia.orgmdpi.com However, if the C3 position is already substituted, as in this compound, alkylation may be directed to other positions. For instance, palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides can occur at the C-H bond adjacent to the NH group, leading to 2-alkyl-1H-indoles. organic-chemistry.org Friedel-Crafts alkylation is another common method for introducing alkyl groups onto the indole ring. beilstein-journals.org

PositionAlkylating AgentCatalyst/Conditions
Indole NitrogenAlkyl halides, Tosylated glycerol carbonateBase (e.g., Cs2CO3), DMF
C2-PositionPrimary alkyl bromidesPalladium/norbornene
C3-PositionMaleimides, KetonesLewis/Brønsted acids, Base

Reaction Mechanism Elucidation in this compound Transformations

The elucidation of reaction mechanisms in the transformation of indole derivatives is crucial for the development of new synthetic methodologies and for understanding their chemical behavior. For this compound, the presence of chlorine atoms at the C3 and C5 positions significantly influences its reactivity. The C3 position, a primary site for electrophilic attack in unsubstituted indoles, is blocked, thereby directing reactions to other positions of the heterocyclic ring. wikipedia.org The electron-withdrawing nature of the chloro substituents also modulates the nucleophilicity of the indole ring system.

Intermediate Formation and Stabilization

The transformation of indole derivatives often proceeds through various transient intermediates, the formation and stabilization of which are key to determining the reaction's outcome.

In transformations involving electrophilic reagents, the indole ring acts as a nucleophile. For instance, in Friedel-Crafts type reactions, the interaction of an indole with a Lewis acid-activated electrophile leads to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. While electrophilic substitution in simple indoles preferentially occurs at C3, the substitution pattern of this compound would direct electrophiles to other available positions, such as C2 or the benzene ring. wikipedia.org

Another common class of intermediates in indole chemistry is formed during reactions with nitriles in the presence of a boron Lewis acid. This process is expected to generate an iminium intermediate. jst.go.jp The subsequent hydrolysis of this intermediate can yield a 3-acylindole, or its reduction can produce a 1-(1H-indol-3-yl)alkylamine. jst.go.jp

In metal-catalyzed reactions, the formation of organometallic intermediates is a fundamental step. For example, rhodium-catalyzed reactions of indoles with diazo compounds can lead to the formation of a cyclopropane (B1198618) intermediate across the C2-C3 double bond. beilstein-journals.org This labile intermediate can then undergo ring-opening and elimination to form expanded ring systems like quinolines. beilstein-journals.org The presence of an N-H bond appears to be necessary for this particular transformation pathway. beilstein-journals.org

The table below summarizes various intermediates formed in the functionalization of indole scaffolds.

Reaction TypeReagentsIntermediate TypeCatalyst/ConditionsRef
Friedel-Crafts AcylationNitrile, Boron Lewis AcidIminium intermediateB-LA jst.go.jp
C-H BenzylationBenzylic AlcoholsHalogen-bonded complex, CarbocationMolecular Iodine acs.org
CyclopropanationEthyl bromodiazoacetateCyclopropaneRh₂(esp)₂ beilstein-journals.org
Oxidative Cyclization2-Alkenyl anilinesRadical cationPhenyliodine(III) bis(trifluoroacetate) (PIFA) rsc.org
Multi-component ReactionIsocyanide, Dialkyl acetylenedicarboxylateZwitterionic intermediateMild conditions nih.gov

Catalytic Cycles in Indole Derivatization

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective functionalization of indole cores under mild conditions. Both transition metal catalysis and organocatalysis have been extensively employed for indole derivatization. acs.org

Transition Metal Catalysis

Palladium-based catalysts are widely used for various indole transformations, including cross-coupling and C-H activation reactions. mdpi.comorganic-chemistry.org A general catalytic cycle for a palladium-catalyzed C-H arylation might involve:

C-H Activation: The palladium catalyst coordinates to the indole and facilitates the cleavage of a C-H bond, often at the C2 position, to form a palladacycle intermediate.

Oxidative Addition: The aryl halide reactant undergoes oxidative addition to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, leading to the formation of the C-C bond and the final product, regenerating the active palladium catalyst. mdpi.com

Ruthenium catalysts have also been employed for C-H amidation, where a weak amide directing group can facilitate the formation of a six-membered cycloruthenate intermediate, leading to site-selective C-N bond formation. udg.edu Similarly, cobalt-based systems have been developed for the reductive C-H alkylation of indoles using carboxylic acids, where an in-situ generated aldehyde is believed to be a key intermediate in the catalytic process. rsc.org

Organocatalysis

Chiral organocatalysts, such as those based on thiourea (B124793), are effective in promoting asymmetric Friedel-Crafts reactions of indoles. acs.org In a typical cycle, the thiourea catalyst activates the electrophile through hydrogen bonding, enhancing its reactivity towards the nucleophilic indole. This interaction also establishes a chiral environment, controlling the stereochemistry of the product. Mechanistic studies suggest that a dimer of the thiourea catalyst may be the active species in some transformations. acs.org

The following table details various catalytic systems used in the derivatization of indoles.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ExampleRef
PalladiumPd/C-CuI/PPh₃Sonogashira Coupling/Cyclizationo-Iodoanilides and Terminal Alkynes mdpi.com
RhodiumRh₂(esp)₂Cyclopropanation-Ring ExpansionIndole and Ethyl bromodiazoacetate beilstein-journals.org
CobaltCo(acac)₃/Triphos/Al(OTf)₃Reductive C-H Alkylation2-Methyl-1H-indole and Carboxylic Acids rsc.org
Ruthenium[RuCl₂(p-cymene)]₂C-H AmidationN-phenyl-2-pyrrolidinone and Dioxazolones udg.edu
OrganocatalystThiourea derivativesAsymmetric Friedel-Crafts ReactionIndole and 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones acs.org
IodineMolecular IodineC-3 Benzylation1-Methylindole and Diphenylmethanol acs.org

Computational and Theoretical Studies on 3,5 Dichloro 1h Indole Systems

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 3,5-dichloro-1H-indole. These methods allow for the optimization of the molecular geometry, providing a stable conformation for further analysis.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of indole (B1671886) derivatives. researchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed to optimize the molecular geometry and predict various molecular properties. lupinepublishers.combohrium.com For instance, DFT calculations have been used to study the heats of formation of indole derivatives, offering insights into their relative stabilities. The application of DFT extends to predicting reaction pathways by calculating the energy barriers for various chemical transformations, such as chlorination and formylation.

Studies on related chlorinated indole structures have utilized DFT to compare theoretical data with experimental results from X-ray diffraction, confirming the accuracy of the computational models in predicting molecular geometries. tandfonline.com These calculations are not only predictive but also help in the interpretation of experimental data, such as vibrational spectra (FT-IR and FT-Raman), by providing a theoretical basis for the observed frequencies. google.com.sgresearchgate.net

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining electronic structure. rsc.org Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular properties. dergipark.org.trresearchgate.net For complex systems, combining ab initio calculations with other methods like molecular dynamics simulations can provide a comprehensive understanding of the entire molecular system, not just the core structure. rsc.org These methods are particularly useful for studying charge transfer and electronic transitions within the molecule. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack. nih.gov

For indole derivatives, MEP analysis helps in identifying the reactive sites. tandfonline.comresearchgate.net The color-coded map illustrates the charge distribution, where red areas signify negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net This analysis is crucial for predicting how this compound will interact with other molecules and biological targets. uni-muenchen.demdpi.com For example, the MEP of a related compound, 1H-Indole-3-carbaldehyde, has been studied to understand its reactive sites. tandfonline.com The distribution of charge, influenced by the electronegative chlorine atoms and the indole nitrogen, dictates the molecule's intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. lupinepublishers.com

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. lupinepublishers.com For indole derivatives, FMO analysis can predict their reactivity in various chemical reactions. The energies of the HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively. researchgate.net This analysis is fundamental in understanding the electronic properties and potential applications of this compound in fields like materials science and medicinal chemistry. For example, a significant reduction in the HOMO-LUMO energy gap can lead to a redshift in the molecule's absorption characteristics. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a significant role in the stabilization of molecular structures and are crucial for understanding crystal packing and ligand-protein binding. mdpi.com NCI analysis, often performed using tools like Reduced Density Gradient (RDG) analysis, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comresearcher.life

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. orientjchem.orgmdpi.com This method is instrumental in drug discovery for evaluating the potential of a molecule to act as an inhibitor or modulator of a biological target. orientjchem.org

Derivatives of indole are frequently studied using molecular docking to investigate their binding modes and affinities with various protein targets, including those involved in cancer and infectious diseases. orientjchem.orgnih.gov For instance, indole derivatives have been docked into the active sites of enzymes like tyrosine kinase to assess their potential as anti-cancer agents. orientjchem.org The docking score, which represents the binding energy, helps in ranking potential drug candidates. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, docking studies on novel triazine-triazole derivatives with a dichloro substitution showed potent inhibitory activity against α-glucosidase. bohrium.com Such studies provide a rational basis for the design and synthesis of new, more effective therapeutic agents based on the this compound scaffold. nih.govbjbs.com.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of how molecules behave and interact within a defined environment, such as in solution or bound to a biological target. wustl.edu For halogenated systems like this compound, these simulations offer crucial insights into conformational dynamics, binding stability, and the nature of non-covalent interactions, particularly halogen bonds, which are critical for molecular recognition.

Research on halogenated indoles and similar ligand-protein complexes demonstrates the utility of MD simulations in elucidating molecular behavior that is often inaccessible through experimental methods alone. These studies provide a framework for understanding how this compound might interact with biological systems.

Force Field Development and Application

The accuracy of MD simulations is highly dependent on the quality of the force field (FF), which is a set of parameters used to calculate the potential energy of the system. For halogenated compounds, standard force fields often require refinement to accurately model specific interactions like halogen bonding. Researchers have focused on optimizing force fields to better reproduce quantum mechanical (QM) data and experimental observations for halogenated ligand-protein interactions. nih.gov

For instance, both the additive CHARMM General Force Field (CGenFF) and the Drude polarizable force field have been specifically parameterized to improve the description of interactions between aromatic halogens and protein residues. nih.gov These optimized models have shown good agreement with crystal structure data, validating their use in simulating complex biological systems involving halogenated molecules. nih.gov

Table 1: Force Fields Used in Simulations of Halogenated Ligands

Force FieldTypeKey Feature/ApplicationReference
CHARMM36/CGenFF AdditiveWidely used for proteins and small molecules. Optimized with specific Lennard-Jones parameters for aromatic halogen-protein interactions. nih.gov
Drude Polarizable FF PolarizableExplicitly includes electronic polarizability, offering a more accurate description of electrostatic interactions, including halogen bonds. nih.gov
MMFF94 ---Used for energy minimization of chemical structures prior to docking or more extensive simulations. bjbs.com.br

Elucidating Ligand-Protein Interactions

MD simulations have been instrumental in understanding the binding mechanisms of dichlorinated indole derivatives to their protein targets. A notable example is the study of NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), a modulator of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1). nih.govchapman.edu While not identical to this compound, the findings for this related compound are highly instructive.

MD simulations revealed that NS309 binds in a pocket at the interface between the KCa3.1 channel and its associated calmodulin protein. nih.govchapman.edu The simulations provided a dynamic picture of the binding event, showing that the ligand displaces several water molecules from the binding site and forms stable contacts with specific amino acid residues. nih.govchapman.edu This interaction was found to promote a sustained widening of the channel's inner gate, explaining the compound's "superagonist" activity. nih.gov

Table 2: Key Interacting Residues and Simulation Findings for NS309 with KCa3.1-Calmodulin

Interacting ResidueLocationRole in BindingSimulation FindingReference
S181 & L185 KCa3.1 (S4-S5 Linker)Form stable contacts with the ligand.Essential for anchoring the ligand in the binding pocket. nih.govchapman.edu
E54 Calmodulin (N-lobe)Forms stable contacts with the ligand.Bridges the interaction between the channel and calmodulin. nih.govchapman.edu
V282 KCa3.1 (S6 Segment)Hydrophobic gate residue.Stabilized in the open state by the ligand, leading to increased channel activity. nih.govchapman.edu

Investigating Enzyme Specificity and Reactivity

MD simulations are also employed to understand the catalytic mechanisms of enzymes that act on indole substrates. In a study on the RebH halogenase, which halogenates tryptophan, computational modeling and MD simulations provided insights into how mutations could switch the enzyme's substrate specificity. nih.gov The simulations helped to identify the role of "gatekeeper" residues within the substrate-binding site. nih.gov By modeling the dynamic behavior of the enzyme-substrate complex, researchers could explain the dramatic shift in substrate preference away from tryptophan and towards other indole derivatives following mutation. nih.gov This type of analysis is directly applicable to understanding how an enzyme might process or bind this compound.

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory that describes the position, velocity, and energy of all atoms over time. Various analytical techniques are used to extract meaningful data from these trajectories. researchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the structural stability of the system during the simulation.

Radius of Gyration (rGyr): Indicates the compactness of a protein or complex. Lower, stable values suggest a compact and stable conformation, while larger values indicate unfolding or expansion. researchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA): The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. researchgate.net

These analyses provide a multi-faceted view of the stability and dynamics of the this compound system in its environment, complementing the qualitative insights gained from visual inspection of the simulation. researchgate.net

In Vitro Biological Activity and Molecular Mechanisms of 3,5 Dichloro 1h Indole Derivatives

Enzyme Inhibition Studies

Derivatives of the indole (B1671886) nucleus, particularly those with halogen substitutions, are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. preprints.orgijpsonline.comrsc.org The specific placement of chlorine atoms at the 3 and 5 positions of the indole ring influences the electronic and steric properties of the molecule, leading to varied interactions with biological targets.

HIV Integrase Inhibition Mechanisms

Human Immunodeficiency Virus type-1 Integrase (HIV-1 IN) is a critical enzyme for the virus's life cycle, facilitating the integration of viral DNA into the host genome. ijpsonline.com This process involves two key catalytic steps: 3'-processing and strand transfer. ijpsonline.comacs.org The inhibition of this enzyme is a validated strategy in antiretroviral therapy. ijpsonline.com

While various indole derivatives have been explored as HIV-1 IN inhibitors, specific studies on 3,5-dichloro-1H-indole derivatives are not extensively documented. However, research on related structures provides insight into potential mechanisms. For instance, indole β-diketo acids have been designed as potent inhibitors, thought to function by chelating the divalent metal ions in the enzyme's active site. researchgate.net Similarly, studies on 3-aryl-1,3-diketo-containing compounds, such as 5-chloro-indole-3-glyoxyl-N-ethyl-N-phenyl-amide (5CITEP), have shown potent inhibition in biochemical assays, although they may lack corresponding antiviral activity in cellular systems. acs.org

Other related compounds, like 3-oxindole derivatives, have been identified as inhibitors of HIV-1, targeting Tat-mediated viral transcription rather than the integrase enzyme. nih.gov Natural products containing dihydroxycinnamoyl moieties have also served as templates for designing potent IN inhibitors, although these often suffer from cytotoxicity. psu.edu The exploration of the 5-position of the indole ring has been noted as important for inhibitory activity. acs.org

Table 1: HIV Integrase Inhibition by Indole Derivatives
Compound Name/ClassTargetKey FindingsCitation
5-Chloro-indole-3-glyoxyl-N-ethyl-N-phenyl-amide (5CITEP)HIV-1 IntegrasePotent inhibition in biochemical assays (IC50 ≤ 10 μM), but lacks antiviral effects in cellular systems. acs.org
Indole β-Diketo AcidsHIV-1 IntegraseDesigned as potent and selective inhibitors, likely acting via metal chelation in the active site. researchgate.net
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (a 3-oxindole derivative)HIV-1 Tat-mediated TranscriptionPotent inhibitor of HIV-1 infection (IC50 = 0.4578 μM) by targeting viral transcription. nih.gov

Aromatase Inhibition Profiling

Aromatase (cytochrome P450 19A1) is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a primary strategy in the treatment of hormone-dependent breast cancer. tandfonline.comfrontiersin.org Non-steroidal aromatase inhibitors often feature an azole moiety that coordinates with the heme iron of the enzyme.

Research into indole-based structures has identified several potent aromatase inhibitors. Studies on 3-(azolylmethyl)-1H-indoles have shown that imidazole (B134444) derivatives are generally more active than their triazole counterparts. tandfonline.com For example, imidazole derivatives with a 2-chloro or 4-cyano substitution on the N-benzyl moiety demonstrated significant activity, with IC50 values in the low micromolar range. tandfonline.com The position of substituents on the indole ring is also critical; moving a cyano group from the C-3 to the C-5 position can result in a loss of potency. frontiersin.org

While direct studies on this compound derivatives as aromatase inhibitors are limited, the existing data underscores the importance of the indole scaffold and the influence of halogen substitutions in designing new inhibitors. frontiersin.org For instance, introducing an α-imidazolylbenzyl chain at the C-3 or C-5 position of the indole nucleus has led to highly active molecules. nih.gov

Table 2: Aromatase Inhibition by Azolyl-Substituted Indoles
CompoundDescriptionAromatase Inhibition (IC50)Citation
Compound 113-(Imidazol-1-ylmethyl)-1-(2-chlorobenzyl)-1H-indole0.054 µM tandfonline.com
Compound 143-(Imidazol-1-ylmethyl)-1-(4-cyanobenzyl)-1H-indole0.050 µM tandfonline.com
Compound 303-[1-(Imidazol-1-yl)-1-ethyl]-1H-indole0.052 µM tandfonline.com
Compound 335-[alpha-(Imidazol-1-yl)benzyl]-1H-indole0.041 µM nih.gov

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic approach for Alzheimer's disease. scispace.comnih.gov Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catabolize monoamine neurotransmitters, and their inhibition is used to treat depression and neurodegenerative disorders like Parkinson's disease. preprints.orgnih.govmdpi.com

Derivatives of indole have been extensively studied as inhibitors for both enzyme families. Specifically, dichloro-substituted indole derivatives have demonstrated potent and selective inhibition of MAO-B. For example, 3,4-dichloro-N-(1H-indol-5-yl)benzamide was identified as a highly potent, selective, and competitive MAO-B inhibitor with an IC50 value of 42 nM and a Ki of 7 nM. nih.gov Another related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, also showed potent and selective MAO-B inhibition with an IC50 of 0.036 μM. preprints.orgmdpi.comresearchgate.net

In the context of cholinesterase inhibition, while specific data on this compound is scarce, related structures have been evaluated. Tacrine-indole hybrids have been designed as dual-binding site cholinesterase inhibitors. nih.gov A study on 4-amino-1H-indole-6-carboxamides mentioned N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide in its rationale for designing new inhibitors. researchgate.net Another study on benzimidazole-based thiazole (B1198619) derivatives identified a compound with di-chloro substitution as the most effective inhibitor of both AChE and BChE. nih.gov

Table 3: MAO and Cholinesterase Inhibition by Dichloro-Indole and Related Derivatives
Compound NameTarget EnzymeInhibition DataCitation
3,4-dichloro-N-(1H-indol-5-yl)benzamideMAO-BIC50 = 42 nM; Ki = 7 nM nih.gov
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-BIC50 = 0.036 µM preprints.orgmdpi.comresearchgate.net
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-BKi = 0.03 µM (99-fold selective for MAO-B) nih.gov
Thiazole Derivative 21AChE / BuChEIC50 = 0.10 µM (AChE); IC50 = 0.20 µM (BuChE) nih.gov

DNA Gyrase and DHFR Inhibition in Microorganisms

DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes in microorganisms, making them attractive targets for antibacterial agents. frontiersin.orgnih.gov DNA gyrase, a type II topoisomerase, is involved in DNA replication, while DHFR is crucial for the synthesis of nucleic acids and amino acids. bjbs.com.brresearchgate.net

DHFR inhibitors are a well-established class of antimicrobial agents. nih.govresearchgate.net Although specific data for this compound is lacking, other halogenated aromatic compounds have been investigated. For instance, Schiff bases bearing a 2,4-dichloro-5-fluorophenyl moiety have been synthesized and evaluated for their biological activity. nih.gov

Table 4: Inhibition of Microbial Enzymes by Related Dichloro-Heterocycles
Compound Class/DerivativeTarget EnzymeKey FindingsCitation
Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrroleE. coli DNA GyrasePotent inhibition (IC50 = 75 nM for E. coli Topo IV). acs.org
N-phenylpyrrolamide derivatives with 3,4-dichloro-5-methyl-1H-pyrroleE. coli DNA GyraseLow nanomolar inhibitory values (IC50 ≤ 91 nM). nih.gov
Schiff base derivative 6hE. coli DNA GyraseIC50 = 79 nM frontiersin.org
Schiff base derivative 6hE. coli DHFRIC50 = 3.80 µM frontiersin.org

Fructose-1,6-Bisphosphatase Allosteric Modulation

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. researchgate.netnih.gov Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. researchgate.net The enzyme is allosterically inhibited by adenosine (B11128) monophosphate (AMP). nih.gov

Research has identified dichloro-indole derivatives as allosteric inhibitors of FBPase that act at the AMP binding site. Specifically, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid was reported as an allosteric inhibitor of FBPase. thegoodscentscompany.com A series of novel indole derivatives were designed and synthesized as FBPase inhibitors, with structure-activity relationship studies focusing on substitutions at the 4- and 5-positions of the indole scaffold. nih.gov One of the most potent compounds identified in that study, compound 14c, exhibited an IC50 value of 0.10 μM against human FBPase. nih.gov

Table 5: Inhibition of Fructose-1,6-Bisphosphatase by Indole Derivatives
CompoundDescriptionFBPase Inhibition (IC50)Citation
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acidAllosteric inhibitor at the AMP site.Data not specified in abstract. thegoodscentscompany.com
Compound 14cIndole derivative designed as an FBPase inhibitor.0.10 µM nih.gov

KCa3.1 Channel Potentiation

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1), plays a role in regulating cell membrane potential in response to intracellular calcium levels. researchgate.netescholarship.org Positive modulators, or potentiators, of this channel enhance its activity.

A prominent and widely studied potentiator of KCa3.1 channels is NS309, which is 6,7-dichloro-1H-indole-2,3-dione 3-oxime. researchgate.netchapman.eduresearchgate.net It is important to note that this compound is an isatin (B1672199) oxime derivative with a 6,7-dichloro substitution pattern, not a this compound. NS309 is a potent activator of both KCa2 (SK) and KCa3.1 (IK) channels. researchgate.net It acts as a "superagonist" for KCa3.1, meaning it can elicit a greater response than even saturating levels of intracellular calcium. chapman.edu

Mechanistic studies have shown that NS309 functions as a positive allosteric gating modulator. escholarship.orgchapman.edu It shifts the calcium sensitivity of the channel dramatically; in inside-out patch-clamp experiments, 10 μM NS309 shifted the calcium EC50 from 430 nM to 31 nM. chapman.edu Molecular modeling and mutagenesis studies have identified the binding site of NS309 in the interface between the S4-S5 linker of the channel protein and the N-lobe of the associated calmodulin. escholarship.orgchapman.edu This interaction is believed to stabilize the open state of the channel's inner gate. chapman.edu

Table 6: Potentiation of KCa3.1 Channels by NS309
Compound NameTarget ChannelMechanism of ActionKey FindingsCitation
NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime)KCa3.1Positive allosteric gating modulator ("superagonist").Shifts Ca2+ EC50 from 430 nM to 31 nM (at 10 µM NS309). Binds at the interface of the S4-S5 linker and calmodulin. escholarship.orgchapman.edu

Anticancer Mechanisms in Cell Lines

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action in laboratory studies. These compounds have been shown to interfere with the fundamental processes that govern cancer cell growth and survival.

Induction of Apoptosis Pathways

A primary mechanism by which indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is a crucial safeguard against the proliferation of abnormal cells. Studies have shown that certain indole derivatives can trigger apoptosis in various cancer cell lines. mdpi.com This is often achieved through the activation of specific signaling pathways that lead to the organized dismantling of the cell.

For instance, some indole-based compounds have been found to increase the levels of reactive oxygen species (ROS) within cancer cells. mdpi.comrsc.org This surge in ROS can, in turn, activate stress-related kinase pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in initiating apoptosis. mdpi.com The process can also involve the release of cytochrome c from the mitochondria, a key event that triggers the activation of caspases, which are enzymes that execute the apoptotic process. rsc.orgnih.gov The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is another critical aspect of apoptosis induction. nih.govmdpi.com A decrease in the Bcl-2/Bax ratio is often observed, tipping the balance towards cell death. nih.gov

Furthermore, the activation of key executioner caspases, such as caspase-3, -8, and -9, has been noted in cells treated with indole derivatives, confirming the induction of the apoptotic cascade. rsc.orgnih.gov Some derivatives also upregulate the expression of tumor suppressor genes like p53, which can initiate apoptosis in response to cellular stress. rsc.orgmdpi.com

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives can also halt the uncontrolled proliferation of cancer cells by disrupting the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have a dysregulated cell cycle, allowing for continuous growth.

Certain indole derivatives have been shown to cause cell cycle arrest at specific phases, preventing the cancer cells from proceeding to division. nih.govimrpress.com For example, some compounds can induce a G0/G1 phase arrest, which is an early checkpoint in the cell cycle. nih.gov This arrest is often associated with changes in the levels of key cell cycle regulatory proteins, such as an increase in p27 and a decrease in cyclin D1. nih.gov Another point of intervention is the G2/M phase, where some flavonoid derivatives have been shown to induce arrest by upregulating p21 expression. mdpi.com By halting the cell cycle, these compounds effectively inhibit tumor growth.

Modulation of Key Signaling Pathways (e.g., STAT3, NF-κB, COX-2, ROS activated stress kinase)

The anticancer activity of this compound derivatives is also linked to their ability to modulate critical signaling pathways that are often hyperactive in cancer. These pathways regulate various cellular processes, including inflammation, cell survival, and proliferation.

One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). These transcription factors are known to be constitutively active in many cancers, promoting tumor growth and survival. Some natural extracts have been shown to inhibit the activation of both STAT3 and NF-κB. nih.gov This inhibition can lead to the transcriptional suppression of their downstream targets, including cyclooxygenase-2 (COX-2). nih.gov

COX-2 is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cancer progression. nih.govmdpi.com By suppressing COX-2, indole derivatives can reduce the production of prostaglandins, which are signaling molecules that can promote tumor growth. nih.gov

Furthermore, the generation of Reactive Oxygen Species (ROS) by some indole derivatives can activate stress kinase pathways. mdpi.com While high levels of ROS can be damaging, they can also act as signaling molecules to trigger apoptosis in cancer cells. mdpi.comrsc.org The activation of NF-κB itself can be influenced by ROS, creating a complex interplay between these signaling molecules. mdpi.comnih.govplos.org ROS can stimulate the activation of the IκB kinase complex, leading to the release and nuclear translocation of NF-κB, which then promotes the transcription of genes involved in inflammation and cell survival, such as IL-6, IL-8, and COX-2. mdpi.com

Cytotoxicity against Specific Cancer Cell Lines (e.g., Human Leukemia, Lung Carcinoma, Triple Negative Breast Cancer, HeLa)

Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines in laboratory settings. This indicates their potential for broad-spectrum anticancer activity.

For instance, a newly synthesized indole derivative, LWX-473, has shown promise in overcoming glucocorticoid resistance in Jurkat cells, a human T-cell leukemia line. imrpress.com In the realm of lung cancer, various indole derivatives have been investigated for their anti-lung cancer properties, with some inducing apoptosis in lung cancer cells. mdpi.com

Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer. A synthetic di-indole derivative named Phemindole has been reported to induce potent anti-carcinogenic activity in human triple-negative breast cancer cells (MDA-MB-231). frontiersin.org Other studies have shown that indole derivatives can exhibit cytotoxicity against breast cancer cell lines like MCF-7. rjptonline.orgnih.govbmrat.org

Furthermore, various indole derivatives have shown cytotoxic activity against other cancer cell lines, including human ovarian carcinoma (SKOV3), colorectal adenocarcinoma (LS 174 T), and prostate cancer cells (PC-3). arabjchem.org The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, have been determined for many of these derivatives, with some showing potent activity in the micromolar range. rjptonline.orgarabjchem.org

Table 1: Cytotoxic Activity of Selected Indole Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Mechanism of Action IC50 Value
LWX-473 Jurkat (Human T-cell leukemia) Overcomes glucocorticoid resistance, induces apoptosis, G1 cell cycle arrest Not specified
Tambjamine derivatives Lung cancer cells Induction of apoptosis via ROS activated stress kinase pathway Micromolar range
Phemindole MDA-MB-231 (Triple Negative Breast Cancer) ROS-mediated mitochondrial-dependent apoptosis, ER stress Not specified
5-bromo substituted 3-benzylidene indole-2-one MCF-7 (Breast adenocarcinoma) Cytotoxicity < 10 µM
Indolylpyrrole derivatives (e.g., 5a, 5i) SKOV3 (Ovarian adenocarcinoma) Cytotoxicity 1.20 µg/ml (5a), 1.90 µg/ml (5i)
Indolylpyrrole derivatives (e.g., 5c, 5h, 5j) PC-3 (Prostate adenocarcinoma) Cytotoxicity 3.30 µg/ml (5c), 3.60 µg/ml (5h, 5j)

Antimicrobial Mechanisms in Microorganisms

Beyond their anticancer properties, derivatives of this compound have also emerged as promising antimicrobial agents, particularly against Gram-positive bacteria.

Bactericidal and Bacteriostatic Activities against Gram-Positive Bacteria (e.g., MRSA, Staphylococcus aureus, Bacillus sp.)

Indole and its derivatives have a known history of potent antibacterial effects. researchgate.net They have shown significant activity against a variety of Gram-positive bacteria, including clinically important strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govmdpi.com

The antimicrobial activity of these compounds can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). For example, certain N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have demonstrated high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL for MRSA. nih.gov The activity of these derivatives was found to be dependent on the length of the carbon chain in their structure. nih.gov

Similarly, other indole derivatives have exhibited potent bactericidal activities against a panel of Gram-positive bacteria, with MIC values ranging from 0.024 to 6.25 μg/mL. mdpi.com Some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also shown high inhibitory effects against S. aureus, including MRSA, with MIC values below 1 µg/mL for the most active compounds. mdpi.com

The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membrane function. nih.gov For others, it may involve the inhibition of essential bacterial enzymes or processes, such as the function of the FtsZ protein, which is involved in bacterial cell division. mdpi.com

Table 2: Antimicrobial Activity of Selected Indole Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain(s) Activity Type Minimum Inhibitory Concentration (MIC)
N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salts MRSA, Staphylococcus epidermidis Bactericidal/Bacteriostatic 0.5 - 1.0 µg/mL
Fascaplysin derivatives Gram-positive bacteria Bactericidal 0.024–6.25 µg/mL
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) Staphylococcus aureus (including MRSA) Bacteriostatic < 1 µg/mL

Bactericidal and Bacteriostatic Activities against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi)

Substituted indole derivatives have demonstrated significant antibacterial activity against a variety of Gram-negative pathogens. nih.gov Research into novel indole derivatives has shown potent inhibitory action against clinically relevant bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov For some of these novel substituted indole compounds, the minimum inhibitory concentration (MIC) values were found to be in the range of 0.12–6.25 µg/mL. nih.gov

Specifically, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their antimicrobial effects. nih.gov These compounds exhibited a wide spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microbes, which included E. coli. nih.gov While none of the tested indole derivatives in one study were more potent than the standard ciprofloxacin (B1669076) against E. coli, many showed comparable or better activity than ampicillin (B1664943) and sultamicillin. turkjps.org For instance, the indole-thiadiazole derivative 2c and the indole-triazole derivative 3c were among the most effective compounds against Bacillus subtilis, a Gram-positive bacterium, suggesting broad-spectrum potential. turkjps.org

Derivative TypeGram-Negative BacteriumActivity (MIC)Reference
Substituted Indole DerivativesK. pneumoniae, E. coli, P. aeruginosa, S. typhi0.12–6.25 µg/mL nih.gov
Indole-Triazole/Thiadiazole DerivativesE. coli3.125-50 µg/mL nih.govturkjps.org
Indole DihydropyrimidinesE. coli, P. aeruginosaMild to Moderate ijpsr.com

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Antibiofilm Activity and Inhibition of Biofilm Formation

Biofilms, structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Several indole derivatives have been identified as potent agents for both inhibiting the formation of and disrupting established biofilms.

Specifically, compounds such as 2-(indolin-2-yl)-1H-indole (DIV) have been found to inhibit biofilm formation, reduce bacterial virulence, and disassemble existing biofilms. google.com Research has demonstrated that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent antibiofilm activity. mdpi.com For example, compounds 3aa (7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole), 3ad , 3ao , and 3aq not only inhibit biofilm formation but are also effective at killing cells within mature biofilms. mdpi.com Other studies have highlighted that hydrazone derivatives of indeno[1,2-b]pyridin-5-one possess exceptional antibiofilm activities. tandfonline.com

Compound/DerivativeTarget Organism(s)Biofilm ActivityReference
2-(indolin-2-yl)-1H-indole (DIV)General bacteriaInhibition and disruption google.com
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa)S. aureus, MRSAInhibition and eradication mdpi.com
Indeno[1,2-b]pyridin-5-one derivativesHuman pathogensAntibiofilm properties tandfonline.com

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Antifungal Activities (e.g., Candida albicans, Candida krusei, Aspergillus niger, Aspergillus clavatus)

Indole derivatives have also emerged as a promising class of antifungal agents. Various poly-substituted indole derivatives have been screened for their activity against human pathogens like Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov The indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has shown particular promise as a lead for novel antifungal compounds. nih.gov

Studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole motifs revealed good antifungal activity, especially against Candida krusei, a pathogen known for its potential multidrug resistance. turkjps.org The MIC values for these compounds were in the range of 3.125-50 µg/mL against C. albicans and C. krusei. turkjps.org Furthermore, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole. nih.gov The derivative 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g ) showed particularly potent anti-Candida activity, with its (-)-enantiomer having a MIC of 0.000256 µg/mL against a clinical isolate of C. albicans. nih.gov

Derivative TypeFungal SpeciesActivity (MIC)Reference
Poly-substituted IndolesC. albicans, A. niger, A. clavatusActive nih.gov
Indole-Triazole/Thiadiazole DerivativesC. albicans, C. krusei3.125-50 µg/mL nih.govturkjps.org
2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olC. albicans0.000256 µg/mL nih.gov

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Receptor Modulation Studies

GPR17 Receptor Agonism and Binding Properties

The G protein-coupled receptor 17 (GPR17) is a drug target for conditions like multiple sclerosis and brain injury. rsc.org A key synthetic agonist for this receptor is the 4,6-dichloro-1H-indole derivative, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, also known as MDL29,951 . rsc.orgresearchgate.netnih.gov This compound was identified as a potent GPR17 agonist and its synthesis often starts from 3,5-dichloroaniline. rsc.org

Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring are critical for GPR17 agonism. agya.info While the 6-position can accommodate large, lipophilic groups, the 4-position only tolerates smaller substituents for maintaining potency. agya.infonih.gov For instance, derivatives with 4-fluoro-6-bromo (PSB-18422 ) and 4-fluoro-6-iodo (PSB-18484 ) substitutions were found to be among the most potent compounds, with EC₅₀ values of 27.9 nM and 32.1 nM, respectively. agya.info In contrast, derivatives substituted only at the 4-position were weak agonists. rsc.org Another chlorinated indole derivative, CHBC , was identified through molecular docking and validated in vitro as a GPR17 agonist that inhibits cAMP and calcium levels in glioblastoma cells. nih.gov

CompoundSubstituentsActivity (EC₅₀)ReceptorReference
MDL29,951 4,6-dichloroModerately PotentGPR17 agya.info
PSB-1737 6-phenoxy270 nMGPR17 agya.info
PSB-18422 4-fluoro-6-bromo27.9 nMGPR17 agya.info
PSB-18484 4-fluoro-6-iodo32.1 nMGPR17 agya.info
PSB-1767 4-chloro-6-hexyloxy67.0 nMGPR17 agya.info
CHBC Chlorinated derivativePotent AgonistGPR17 nih.gov

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Cannabinoid Receptor 1 (CB1) Allosteric Modulation and Agonism

The Cannabinoid Receptor 1 (CB1) is a major therapeutic target, and its allosteric modulation offers a sophisticated approach to fine-tune its activity, potentially reducing side effects associated with direct agonists or antagonists. nih.govacs.org The first evidence of an allosteric binding site on the CB1 receptor came from the discovery of three indole derivatives, including Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). researchgate.netnih.gov

These indole-2-carboxamide derivatives exhibit complex pharmacology. nih.gov They act as positive allosteric modulators (PAMs) of agonist binding, meaning they enhance the binding affinity of orthosteric agonists like CP-55,940. acs.orgresearchgate.net However, functionally, they behave as negative allosteric modulators (NAMs), inhibiting the signaling efficacy of the agonist. acs.orgnih.gov For example, Org27569 blocks cAMP inhibition mediated by cannabinoid ligands but has little effect on ERK1/2 phosphorylation for a subset of these ligands, demonstrating biased allosteric modulation. nih.gov This dual property allows for a nuanced modulation of the CB1 receptor system. google.com

CompoundTypeMechanism of ActionReference
Org27569 Indole-2-carboxamideBiased Allosteric Modulator (PAM of binding, NAM of function) nih.govnih.gov
Org27759 Indole-2-carboxamideAllosteric Modulator researchgate.netnih.gov
Org29647 Indole-2-carboxamideAllosteric Modulator researchgate.net
GAT211 (PAM1) 2-phenyl-1H-indolePositive Allosteric Modulator (PAM) nih.gov

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5-HT7 Receptor Affinity

The 5-HT7 receptor is involved in various physiological processes, including the regulation of circadian rhythms. nih.gov The indole scaffold is a known feature in ligands with affinity for serotonin (B10506) receptors. While much research has focused on agonists and antagonists, some indole derivatives have been specifically evaluated for their binding affinity to the 5-HT7 receptor.

Studies on 1,3,5-triazine (B166579) derivatives have explored the impact of substitutions on an attached indole ring. mdpi.com A derivative featuring a 5-chloroindole (B142107) moiety (4 ) showed an affinity (Ki) of 481 nM for the 5-HT7 receptor. mdpi.com In comparison, a derivative with a 5-fluoroindole (B109304) substituent (2 ) was the most active in its series, with a Ki of 8 nM. mdpi.com Another compound, 1α-H,3α,5α-H-tropan-3-yl-3,5-dichlorobenzoate (MDL72222 ), is a known 5-HT3 antagonist but its affinity for the 5-HT7 receptor has also been considered in broader pharmacological profiling. nih.govscispace.com The exploration of such derivatives helps in understanding the structural requirements for selective binding to the 5-HT7 receptor. cm-uj.krakow.pltandfonline.com

CompoundStructure TypeAffinity (Kᵢ)ReceptorReference
Compound 4 5-chloroindole-triazine481 nM5-HT7 mdpi.com
Compound 2 5-fluoroindole-triazine8 nM5-HT7 mdpi.com
Compound 3 5-bromoindole-triazine126 nM5-HT7 mdpi.com
MDL72222 3,5-dichlorobenzoate esterAntagonist5-HT3/7 nih.govscispace.com

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In Vitro Antioxidant Activity

The indole nucleus is recognized as a versatile scaffold in the development of compounds with significant pharmacological actions, including antioxidant properties. tandfonline.com The electron-rich nature of the indole ring allows it to act as an electron donor, which is a key mechanism for scavenging reactive oxygen species (ROS). mdpi.com Consequently, indole derivatives are considered effective antioxidants capable of protecting lipids and proteins from peroxidative damage. tandfonline.com The antioxidant potential of the indole core can be significantly modulated by introducing various functional groups at different positions on the ring. nih.govresearchgate.net Halogenation, in particular, has been shown to influence the antioxidant capacity of these derivatives. nih.govtandfonline.com

Research into the antioxidant effects of chlorinated indole derivatives has provided insights into their structure-activity relationships. A study involving 5-chloroindole hydrazide/hydrazone derivatives investigated their in vitro antioxidant potency through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and a superoxide (B77818) dismutase (SOD) mimic activity assay. tandfonline.com

Detailed Research Findings

In a study evaluating a series of 5-chloro-1H-indole-3-carboxaldehyde hydrazones, most of the tested compounds demonstrated potent scavenging activity against the DPPH radical, with IC50 values ranging from 2 to 60 µM. tandfonline.com Notably, derivatives featuring a dichlorinated phenyl ring exhibited significant antioxidant effects. For instance, the compound 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone showed strong activity in multiple assays. tandfonline.com

The investigation also assessed the superoxide radical scavenging activity. Most of the synthesized 5-chloroindole derivatives showed a strong inhibitory effect, with inhibition rates between 79% and 95% at a 1 mM concentration. The compound with a 3,5-dichloro substitution on the phenyl ring was among those with the best activity in the superoxide dismutase assay. tandfonline.com This suggests that the presence and position of chloro-substituents on the phenylhydrazone moiety attached to the 5-chloroindole core play a crucial role in the antioxidant capacity of these molecules. tandfonline.com In general, halogenated derivatives were found to be more active than their non-halogenated counterparts in similar studies on indole carboxamides. nih.govtandfonline.com

Data Tables

The following tables summarize the in vitro antioxidant activity of selected 5-chloro-1H-indole derivatives from the study.

Table 1: DPPH Radical Scavenging Activity of 5-Chloro-1H-indole Derivatives

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Compound ID Compound Name IC₅₀ (µM)
1l 5-Chloro-1H-indole-3-carboxaldehyde (4-chlorophenyl)hydrazone Not explicitly stated, but within 2-60 µM range
1p 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone Not explicitly stated, but within 2-60 µM range
- Butylated Hydroxytoluene (BHT) - Standard Not explicitly stated
- Melatonin (MLT) - Standard Not explicitly stated

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. The study reported that most compounds, including those listed, had IC₅₀ values in the range of 2 to 60 µM. tandfonline.com

Table 2: Superoxide Dismutase (SOD) Mimic Activity of 5-Chloro-1H-indole Derivatives

This table is interactive. You can sort and filter the data.

Compound ID Compound Name % Inhibition (at 1 mM)
1p 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone Among the most active (79-95% range)
- Other synthesized compounds 79-95%

This assay measures the ability of the compounds to scavenge superoxide anion radicals. The compound with 3,5-dichloro substitution (1p) showed the best activity. tandfonline.com

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Indole Derivatives

Impact of Halogenation Pattern on Biological Activity and Reactivity

The type, position, and number of halogen atoms on the indole (B1671886) ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity and reactivity. Halogenation can alter lipophilicity, electronic distribution, metabolic stability, and binding affinity.

The presence of chlorine atoms, as in the 3,5-dichloro-1H-indole scaffold, often enhances biological activity compared to non-halogenated counterparts. researchgate.net Studies have consistently shown that halogenated indoles exhibit greater potency in various biological assays. researchgate.nettandfonline.com For instance, research on indole-3-carboxamide derivatives revealed that halogenated compounds are more active as superoxide (B77818) dismutase (SOD) inhibitors than non-halogenated versions. tandfonline.com Specifically, dichlorinated and difluorinated benzamide (B126) derivatives demonstrated 100% SOD inhibition in certain assays. tandfonline.com

The specific pattern of halogenation is crucial. A comparative study of indole derivatives targeting the NMDA-glycine site found that affinity increased in the order of 5-tert-butyl < unsubstituted < 4,6-dichloro substituted derivatives. ttuhsc.edu This highlights the favorability of the dichloro substitution pattern for this particular target. In the context of aryl hydrocarbon receptor (AhR) ligands, different polyhalogenated indoles displayed varied activity profiles. nih.gov For example, 4,7-dibromo-2,3-dichloroindole was a particularly efficacious AhR agonist in human HepG2 cells, while other derivatives like 2,6,7-tribromo-3-chloroindole were less effective. nih.gov

From a chemical standpoint, halogen substituents like chlorine act as electron-withdrawing groups, which can enhance the thermal stability of the compound and reduce its susceptibility to oxidative degradation. The introduction of fluorine atoms, another common halogen in medicinal chemistry, is known to enhance metabolic stability and binding affinity to biological targets by altering electronic and steric profiles. For example, 4,5-difluoro substitution can increase the electron deficiency at the C3 position, potentially improving interactions within hydrophobic enzyme pockets. The strategic placement of halogens is therefore a key tool for tuning the biological and chemical properties of indole derivatives. nih.gov

Halogenation Pattern/SubstituentTarget/AssayObserved EffectReference
Halogenated vs. Non-halogenatedSuperoxide Dismutase (SOD) InhibitionHalogenated derivatives are more active. tandfonline.com
4,6-Dichloro substitutionNMDA-glycine site affinityHigher affinity compared to unsubstituted or 5-tert-butyl derivatives. ttuhsc.edu
4,7-Dibromo-2,3-dichloroAryl Hydrocarbon Receptor (AhR)Efficacious agonist in HepG2 cells. nih.gov
2,6,7-Tribromo-3-chloroAryl Hydrocarbon Receptor (AhR)Less effective agonist compared to the 4,7-dibromo-2,3-dichloro pattern. nih.gov
Dichloro and Difluoro (on benzamide)Superoxide Dismutase (SOD) InhibitionResulted in 100% inhibition in the studied assay. tandfonline.com

Influence of Substituents at Indole Ring Positions (N1, C2, C3, C6) on Biological Activity

Modifications at specific positions of the this compound ring—namely the N1, C2, C3, and C6 positions—are pivotal in defining the compound's interaction with biological targets.

N1 Position: The indole nitrogen (N1) is a common site for substitution. Introducing substituents here can significantly alter a compound's properties. For example, in a series of indole-3-carboxamides, the introduction of a para-fluorobenzyl group at the N1 position was shown to have a notable impact on SOD inhibition, particularly when the benzamide ring was also mono-halogenated. tandfonline.com

C2 Position: The C2 position of the indole ring is another key site for modification. The nature of the substituent at this position can be a critical determinant of activity. In the development of cysteinyl leukotriene 1 (CysLT1) receptor antagonists, a carboxylic acid group at the C2 position was found to be an essential pharmacophore for activity. nih.gov Its removal resulted in a dramatic loss of potency. nih.gov Further studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators also underscore the importance of this position in generating potent compounds. nih.gov

C3 Position: The C3 position is often involved in crucial binding interactions. For CysLT1 antagonists, an α, β-unsaturated amide moiety at the C3 position was identified as an important factor for potent activity. nih.gov In a different context, studies on CB1 receptor modulators showed that short alkyl groups at the C3 position enhanced the modulatory potency. nih.gov A series of 3,5-disubstituted indoles were also developed as potent inhibitors of all three members of the Pim kinase family, highlighting the significance of C3 substitution for this class of enzymes. nih.gov

C6 Position: Substituents on the benzene (B151609) portion of the indole ring, such as at the C6 position, modulate the electronic environment of the entire scaffold. In conjunction with a chlorine atom at C4, a C6-chloro substituent (forming a 4,6-dichloro pattern) was found to be highly beneficial for affinity at the NMDA-glycine site. ttuhsc.edu This pattern was superior to having a bulky tert-butyl group at the C5 position or being unsubstituted on the benzene ring. ttuhsc.edu

PositionSubstituent TypeTarget/ActivitySAR FindingReference
N1p-Fluorobenzyl groupSOD InhibitionPositively impacts inhibitory activity. tandfonline.com
C2Carboxylic acidCysLT1 AntagonismEssential for antagonist activity. nih.gov
C3Short alkyl groupsCB1 Receptor ModulationEnhances potency. nih.gov
C3α, β-Unsaturated amideCysLT1 AntagonismImportant for potent activity. nih.gov
C4/C6Dichloro patternNMDA-glycine site affinityOptimal substitution for high affinity. ttuhsc.edu

Conformational Analysis and its Relation to Biological Effects

The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential for understanding and predicting biological activity.

The biological effect of this compound derivatives is intrinsically linked to their conformational flexibility and preferred spatial arrangement. For a molecule to be active, it must adopt a specific conformation—often referred to as the "bioactive conformation"—that allows for optimal interaction with the receptor or enzyme. Conformational analysis of known active compounds has revealed that essential structural features for receptor interaction often include a specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions. nih.gov

Substituents on the indole ring can either facilitate or restrict the adoption of a bioactive conformation. For example, certain substitutions can introduce steric hindrance that limits the rotation around key single bonds. Research on related indole derivatives suggests that substitutions, such as a 5,6-difluoro pattern, may hinder the rotation of a C2-carboxylate group, which could reduce conformational flexibility and, consequently, bioactivity if that flexibility is required for binding.

Computational methods, such as potential energy scans, are used to determine stable structural conformations. researchgate.net By identifying the lowest energy conformers, researchers can hypothesize which shapes the molecule is most likely to adopt. These theoretical models, when correlated with experimental biological data, provide powerful insights into how the molecule's shape influences its effects, guiding the design of new derivatives with improved conformational properties for enhanced biological activity. researchgate.net

Ligand Efficiency and Binding Affinity Correlates

In drug discovery, it is not enough for a compound to be potent; its efficiency in binding to the target relative to its size is also a critical parameter. Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its number of non-hydrogen atoms. taylorandfrancis.com It helps identify compounds that have a high binding energy contribution per atom, which are often more promising starting points for optimization. taylorandfrancis.com

Studies on indole derivatives often involve the determination of binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, a study on 1,3,5-triazine (B166579) derivatives with indole moieties reported specific binding affinities for the 5-HT7 receptor. mdpi.com The derivative with a fluorine atom at the C5 position of the indole ring showed a high affinity with a Ki of 8 nM, whereas the chlorine-substituted analogue had a much lower affinity (Ki = 481 nM). mdpi.com

Table: Binding Affinity of 5-Substituted Indole Derivatives at the 5-HT7 Receptor

C5-SubstituentBinding Affinity (Ki, nM)Reference
Fluorine8 mdpi.com
Bromine126 mdpi.com
Chlorine481 mdpi.com
Methyl (Me)100 mdpi.com
Methoxy (OMe)629 mdpi.com
Cyano (CN)Inactive mdpi.com

Another related metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity (logP). researchgate.net Optimizing for high LLE can help in developing compounds with a better balance of potency and physicochemical properties, potentially avoiding issues associated with high lipophilicity later in development. researchgate.net For this compound derivatives, achieving high binding affinity is a primary goal. Research has demonstrated that the 4,6-dichloro substitution pattern on the indole ring leads to a higher binding affinity for the NMDA-glycine site compared to other substitution patterns. ttuhsc.edu The strategic design of derivatives, guided by metrics like LE and LLE, aims to maximize these favorable binding interactions while maintaining drug-like properties. taylorandfrancis.comresearchgate.net

Applications of 3,5 Dichloro 1h Indole in Advanced Materials Science Research

Integration into Optoelectronic Systems

The 3,5-dichloro-1H-indole moiety has been incorporated into a variety of organic semiconductors designed for optoelectronic systems. The electron-withdrawing nature of the chlorine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent molecule, a critical aspect for the efficient charge injection, transport, and harvesting in devices like organic solar cells, light-emitting diodes, and transistors.

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, derivatives of this compound have emerged as key components in the development of high-performance non-fullerene acceptors (NFAs). While the parent this compound is not directly used as the primary photoactive material, its structural motifs are found in more complex molecules. Specifically, the 5,6-dichloro-substituted indene-1,3-dione unit, which can be conceptually linked to the dichlorinated indole (B1671886) structure, is a powerful electron-accepting end-group in state-of-the-art NFAs.

Research has shown that the incorporation of halogenated end groups, such as the dichlorinated indanone, into A-D-A (Acceptor-Donor-Acceptor) type small molecule acceptors (SMAs) leads to materials with significant absorptive properties and favorable aggregation characteristics, which are beneficial for enhancing the photovoltaic performance of OSCs. acs.org For instance, a non-fullerene acceptor named BQ-2Cl-FBr, which is sealed with a 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2Cl-INCN) unit, was synthesized. acs.org When blended with the polymer donor PM6, the resulting organic solar cell demonstrated a power conversion efficiency (PCE) of 11.54%, with a high short-circuit current density (JSC) of 20.96 mA cm–2. acs.org The presence of the dichloro-indenylidene moiety contributes to the electronic and morphological properties of the blend film, facilitating efficient charge collection and reducing charge recombination. acs.org

Another example is the non-fullerene acceptor BT-CIC, which incorporates a 2-(5,6-dichloro-3-oxo-2,3-dihydroinden-1-ylidene)malononitrile end group. This material has been utilized in studies aiming to improve the intrinsic operational lifetime of organic solar cells. 1-material.com Theoretical studies have also been conducted on derivatives of BT-CIC, where the 2-(5,6-dichloro-2-methylene-3-oxo-2,3-dihydro-1H-inden-1-ylidene)acetonitrile end-capper was modified to tune the optoelectronic properties of the resulting non-fullerene acceptors. worldscientific.com These examples underscore the importance of the dichlorinated indole-related structural unit in advancing the field of organic solar cells.

Photovoltaic Performance of Devices Based on a Derivative Containing the Dichloro-Inden-1-ylidene-malononitrile Moiety
Acceptor MaterialDonor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA cm-2]Fill Factor (FF) [%]
BQ-2Cl-FBrPM611.540.92820.9659.29

Organic Light-Emitting Diodes (OLEDs)

The indole scaffold is recognized for its attractive optical properties, and its incorporation into organic molecules can lower both the HOMO and LUMO energy levels, a desirable feature for materials used in OLEDs. uniss.it While direct applications of this compound in OLEDs are not extensively documented in dedicated studies, the principles of molecular design suggest its potential utility. The introduction of chlorine atoms can influence the emission color and device efficiency.

Research on heterocyclic compounds for OLEDs has explored a wide range of structures, including indole derivatives. uniss.it For example, stable radical-based OLEDs have been developed using compounds like (3,5-dichloro-4-pyridyl)-bis(2,4,6-trichlorophenyl)methyl (PyBTM), which, although based on a pyridine (B92270) core, highlights the use of dichlorinated aromatic systems in high-efficiency emitters. researchgate.net Furthermore, studies on indolo[3,2-b]indole derivatives have shown their potential as blue-light-emitting materials, and functionalization with different aromatic units has been used to tune their photophysical and electrochemical properties. researchgate.net These related research areas suggest that the this compound core could be a valuable component in the design of new emitters or host materials for OLEDs, potentially influencing properties such as color purity, efficiency, and operational stability. The synthesis of various functionalized indoles is an active area of research with the goal of developing novel materials for OLED applications. uniss.it

Push-Pull Chromophore Design and Electronic Tunability

The synthesis of push-pull chromophores often involves the reaction of electron-rich alkynes with electron-deficient alkenes. researchgate.net N-alkyl indole derivatives have been successfully used to activate alkynes for these transformations, leading to a variety of donor-acceptor type structures with tunable optical properties. acs.org The resulting indole-containing push-pull systems exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, the position of which can be tuned by modifying the donor, acceptor, and π-bridge. acs.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,5-dichloro-1H-indole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • CuI-catalyzed click chemistry (azide-alkyne cycloaddition) is a robust approach for indole functionalization. For example, 3-(2-azidoethyl)-5-substituted indoles react with alkynes in PEG-400/DMF (2:1) under CuI catalysis, yielding triazole-linked derivatives . Adjusting solvent ratios (e.g., PEG-400 to reduce toxicity) and reaction time (typically 12–24 hours) can optimize yields.
  • Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate products. TLC (Rf ~0.3 in 70:30 EtOAc/hexane) aids in monitoring .
  • Yield Improvement : Scale-dependent yield variations (e.g., 22%–50% in similar reactions) suggest optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkyne) and ensuring complete azide conversion .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic indole NH signals (δ ~10–12 ppm) and aromatic protons split by chloro substituents. For example, 5-fluoroindole derivatives show distinct fluorine coupling (³J ~8–10 Hz) in ¹⁹F NMR .
  • ¹³C NMR : Chlorine substituents deshield adjacent carbons (e.g., C3 and C5 in 3,5-dichloroindole appear at δ ~115–125 ppm) .
  • HRMS : Use FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error. For example, a derivative with m/z 427.0757 ([M+H]⁺) validated a bromo-indole-triazole structure .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., N-alkylation vs. C3 substitution) during functionalization of this compound?

  • Methodological Answer :

  • Protection/Deprotection : Use sulfonyl groups (e.g., p-toluenesulfonyl) to block N1 during electrophilic substitution. Subsequent deprotection with NaOH/THF restores the indole NH .
  • Regioselectivity : Chloro substituents at C3 and C5 direct electrophiles to C2/C4 via resonance effects. For example, Vilsmeier-Haack formylation of 3,5-dichloroindole would favor C2 due to steric and electronic factors .
  • Kinetic Control : Low-temperature reactions (<0°C) and slow reagent addition minimize undesired N-alkylation .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites. For 3,5-dichloroindole, C2 and C4 exhibit higher electron density due to chloro withdrawal effects.
  • Molecular Dynamics : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to assess steric accessibility. Chloro groups at C3/C5 may hinder bulky boronic acids at C2 .
  • Validation : Compare predicted outcomes with experimental ¹H NMR coupling constants (e.g., J = 2.1 Hz for meta-coupled protons) .

Q. How should researchers resolve contradictions in reported synthetic yields for chloro-substituted indoles?

  • Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., PEG-400 vs. DMF), catalyst loading (e.g., 10–20 mol% CuI), and workup methods. For example, yields drop from 50% to 22% when scaling reactions due to inefficient mixing or solvent removal .
  • Reproducibility : Replicate protocols with strict inert conditions (argon atmosphere) and anhydrous solvents to minimize hydrolysis of intermediates.
  • Statistical Tools : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Notes on Evidence Utilization

  • Synthesis protocols from analogous indoles (e.g., 5-fluoro, 5-bromo) were extrapolated for this compound .
  • Computational and regioselectivity insights derived from benzoic acid derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
  • Methodological rigor (e.g., DoE, DFT) aligns with research frameworks in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.